![molecular formula C20H17Cl2N3O3S2 B2821762 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313661-84-6](/img/structure/B2821762.png)
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DTTB, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2014 and has since been studied extensively due to its unique mechanism of action and potential therapeutic applications.
Scientific Research Applications
Molecular Interactions and Receptor Studies
Research has delved into the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For example, a study by Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), revealing insights into its conformational dynamics and binding interactions with the receptor, which could inform the design of related compounds with improved efficacy and selectivity (Shim et al., 2002).
Kinase Inhibition for Cancer Therapy
Benzamide derivatives, including those with thiazolyl groups, have been identified as potent inhibitors of specific kinases involved in cancer cell proliferation. Borzilleri et al. (2006) discovered substituted benzamides as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential for therapeutic application in cancer treatment (Borzilleri et al., 2006).
Antiallergy Agents
Compounds with thiazolyl moieties have also been explored for their antiallergy properties. Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, finding several analogues with potent antiallergy activity in rat models, suggesting potential applications in developing new antiallergic medications (Hargrave et al., 1983).
Cytotoxicity and Anticancer Research
Research into the cytotoxic activity of thiazole derivatives, such as the work by Adhami et al. (2014), has demonstrated the potential of these compounds in anticancer applications. The study synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, showing significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer lines (Adhami et al., 2014).
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S2/c21-16-8-5-14(11-17(16)22)18-12-29-20(23-18)24-19(26)13-3-6-15(7-4-13)30(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUTVXDBWDNYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.